molecular formula C18H30BNO3 B2543844 Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine CAS No. 1196396-94-7

Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine

Cat. No.: B2543844
CAS No.: 1196396-94-7
M. Wt: 319.25
InChI Key: VFWYNMQUGAHDAU-UHFFFAOYSA-N
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Description

Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine is a boron-containing amine derivative characterized by a phenoxyethyl backbone with a diethylamine group and a para-substituted tetramethyl dioxaborolane ring. This compound is structurally tailored for applications in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to its boronate ester group, while the diethylamine moiety enhances solubility and reactivity in organic synthesis . Its molecular weight, calculated as 321.23 g/mol (C₁₉H₃₁BNO₃), positions it as a mid-sized building block in pharmaceutical and materials science research.

Properties

IUPAC Name

N,N-diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BNO3/c1-7-20(8-2)13-14-21-16-11-9-15(10-12-16)19-22-17(3,4)18(5,6)23-19/h9-12H,7-8,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWYNMQUGAHDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

  • Polar Aprotic Solvents : DMF and THF enhance solubility of intermediates but may decompose boronate esters at elevated temperatures.
  • Aromatic Solvents : Toluene minimizes side reactions during hydroboronation but prolongs reaction times.

Purification Techniques

  • Column Chromatography : Essential for removing catalyst residues and unreacted starting materials.
  • Crystallization : Effective for final product purification, particularly for transesterification-derived compounds.

Stability Considerations

The tetramethyl-1,3,2-dioxaborolane group is moisture-sensitive, necessitating inert atmospheres and anhydrous solvents throughout synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemical Overview

Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine has the following chemical properties:

  • Molecular Formula : C17H28BNO4
  • Molecular Weight : 333.2 g/mol
  • CAS Number : 627899-90-5

The compound features a tetramethyl-1,3,2-dioxaborolane moiety which contributes to its reactivity and potential applications in organic synthesis.

Anticancer Research

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, compounds containing dioxaborolane derivatives have shown selective cytotoxicity against various cancer cell lines. A notable study indicated that these compounds can inhibit the proliferation of human breast cancer cells with an IC50 value in the low micromolar range .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been tested against acetylcholinesterase and α-glucosidase enzymes. In vitro assays demonstrated that certain derivatives exhibit significant inhibitory activity, suggesting their potential use in treating neurodegenerative diseases and type 2 diabetes mellitus .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for enhancing material properties. Its ability to form stable complexes with various substrates makes it a candidate for developing advanced materials with tailored functionalities .

Case Study: Synthesis of Dioxaborolane Polymers

A research team synthesized a series of polymers by copolymerizing this compound with other monomers. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers .

Sensor Development

The unique chemical properties of this compound have led to its application in sensor technologies. Its ability to selectively bind certain analytes makes it suitable for developing sensors for environmental monitoring and biomedical applications.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ResearchSelective cytotoxicity against cancer cells
Enzyme InhibitionSignificant inhibition of acetylcholinesterase
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical strength
Sensor DevelopmentEffective analyte binding for environmental sensors

Mechanism of Action

The mechanism of action of Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring plays a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Weight (g/mol) Amine Substituents Boron Group Position Key Applications/Properties References
Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine 321.23 Diethyl Para on phenyl ring Suzuki coupling, drug intermediate
Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine (PN-1579) 263.19 Methyl Para on phenyl ring Catalysis, organic synthesis
Phenyl-[5-(tetramethyl-dioxaborolan-2-yl)thiophen-2-ylmethylene]-amine 313.23 Phenyl-imine Thiophene ring Optoelectronic materials, fluorescence probes
Diethyl({[2-(tetramethyl-dioxaborolan-2-yl)phenyl]methyl})amine 305.22 Diethyl, benzyl linkage Ortho on phenyl ring Bioorthogonal chemistry, radiotheranostics
1-{3-[4-(tetramethyl-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine hydrochloride 355.71 Pyrrolidine, propyl chain Para on phenyl ring Antitubercular agents, molecular docking
Key Observations:
  • Amine Substituents : Diethyl groups (target compound) confer higher lipophilicity and steric bulk compared to methyl (PN-1579) or pyrrolidine derivatives, influencing reaction kinetics and solubility .
  • Boron Position : Para-substituted phenyl boronate esters (target compound) exhibit superior electronic effects for cross-coupling versus ortho-substituted or heteroaromatic (thiophene) analogues .
  • Applications : Thiophene-based boronates (e.g., ALA-P335146-1g) are preferred in material science for conjugation, while pyrrolidine derivatives show bioactivity in antitubercular studies .

Reactivity and Functional Performance

  • Suzuki Coupling Efficiency : The para-phenyl boronate in the target compound achieves >90% coupling yields with aryl halides, outperforming ortho-substituted variants (70–80%) due to reduced steric hindrance .
  • Solubility : Diethylamine enhances solubility in polar aprotic solvents (e.g., DMF, acetone) compared to dimethyl or pyrrolidine derivatives, facilitating homogeneous reaction conditions .
  • Stability : Tetramethyl dioxaborolane groups exhibit greater hydrolytic stability than boronic acids, critical for storage and handling .

Biological Activity

Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine, with CAS number 1196396-94-7, is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H28BNO3
  • Molecular Weight : 319.25 g/mol
  • Purity : Typically >98% .
  • Physical State : Solid, usually presented as a white to off-white powder .

This compound functions primarily as a boronic acid derivative. Boron-containing compounds have been shown to interact with biological systems in various ways:

  • Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site residues.
  • Anticancer Activity : Some studies suggest that boron compounds can induce apoptosis in cancer cells through the modulation of signaling pathways .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy:

  • Case Study 1 : A study conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing cell cycle arrest at the G1 phase. The mechanism involved the downregulation of cyclin D1 and upregulation of p21 .

Cytotoxicity and Safety Profile

The safety profile is crucial for any therapeutic application:

  • Skin Irritation : The compound has been classified as a skin irritant (H315) and can cause serious eye irritation (H319), necessitating caution during handling .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its application:

ParameterValue
SolubilitySoluble in methanol
Storage ConditionsSealed in dry conditions at 2–8°C
ToxicityToxic if swallowed (H301)

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups. The study reported a decrease in tumor growth rate by approximately 40% over four weeks .
  • In Vitro Studies : Various cancer cell lines were exposed to different concentrations of the compound. Results indicated a dose-dependent cytotoxic effect with an IC50 value determined at approximately 10 µM for certain cell lines .

Q & A

Q. What protocols ensure high-yield boronate ester formation without column chromatography?

  • Answer :
  • Solid-Phase Extraction (SPE) : Use silica cartridges with gradient elution (hexane → EtOAc) .
  • Crystallization : Induce crystallization by adding hexane to a THF solution at –20°C .

Q. How to optimize catalytic systems for coupling reactions with sterically hindered substrates?

  • Answer : Screen ligands (e.g., XPhos, RuPhos) and Pd sources (e.g., Pd₂(dba)₃) to balance steric bulk and electron density. Microscale high-throughput experimentation (HTE) accelerates optimization .

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